molecular formula C30H52O12 B12683411 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate CAS No. 56449-51-5

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate

Cat. No.: B12683411
CAS No.: 56449-51-5
M. Wt: 604.7 g/mol
InChI Key: PACMATUKLHXEAV-ZGVOVRGBSA-N
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Description

Structure and Identification α-D-Glucopyranoside, β-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate (CAS: 52683-61-1; EC: 258-098-8) is a sucrose ester derivative. Its structure consists of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) esterified with (Z,Z)-9,12-octadecadienoic acid (linoleic acid) . This compound is part of a broader class of glycosidic esters where fatty acids or other substituents are linked to sugar moieties. It is structurally characterized by:

  • Sucrose backbone: α-D-glucopyranose linked to β-D-fructofuranose via a (1→2) glycosidic bond.
  • Esterification: Linoleic acid [(Z,Z)-9,12-octadecadienoic acid] replaces hydroxyl groups on the sucrose molecule .

Properties

CAS No.

56449-51-5

Molecular Formula

C30H52O12

Molecular Weight

604.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h6-7,9-10,21-22,24-28,31-33,35-39H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1

InChI Key

PACMATUKLHXEAV-ZGVOVRGBSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Origin of Product

United States

Preparation Methods

Reaction Parameters and Yields

Preparation Method Catalyst/Enzyme Temperature (°C) Reaction Time (h) Solvent/System Yield (%) Degree of Esterification Notes
Enzymatic esterification Lipase (e.g., Candida antarctica) 50 24–72 Organic solvent (e.g., tert-butanol) or solvent-free 70–90 Mono- to tri-esters High regioselectivity, mild conditions
Acid-catalyzed esterification Sulfuric acid or p-toluenesulfonic acid 100–140 6–24 Bulk or organic solvent 50–75 Mixed esters Requires purification, possible degradation
Transesterification Sodium methoxide or lipase 60–80 12–48 Solvent-free or organic solvent 65–85 Controlled ester distribution Industrially preferred for purity

Purification and Characterization

  • After synthesis, the product mixture is purified by solvent extraction, crystallization, or chromatography to isolate the desired sucrose ester.
  • Characterization techniques include:

Industrial Production Notes

  • The compound is commercially produced as a food emulsifier and cosmetic ingredient.
  • Production often involves blending esters of different fatty acids (e.g., octadecanoic and hexadecanoic acids) to achieve desired functional properties.
  • The product is typically a white to off-white solid with high purity (~99%) and molecular weight ~608.76 g/mol.

Summary Table of Preparation Methods

Aspect Enzymatic Esterification Chemical Esterification Transesterification
Catalyst Lipase enzymes (e.g., Candida antarctica) Strong acids (e.g., sulfuric acid) Sodium methoxide or lipase
Temperature 40–60 °C 80–150 °C 60–80 °C
Reaction Time 24–72 hours 6–24 hours 12–48 hours
Solvent Organic solvents or solvent-free Bulk or organic solvents Solvent-free or organic solvents
Selectivity High regioselectivity Low to moderate Moderate to high
Yield 70–90% 50–75% 65–85%
Product Purity High Moderate to high (requires purification) High
Environmental Impact Low (mild conditions, biodegradable enzyme) Higher (acid waste, harsh conditions) Moderate
Industrial Use Specialty and food-grade products Bulk chemical synthesis Preferred industrial method

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or aldehydes.

    Reduction: This can result in the formation of alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Emulsification and Stabilization

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate is widely used as a food emulsifier. Its ability to stabilize oil-in-water emulsions makes it valuable in the formulation of various food products. It enhances texture and mouthfeel while improving the shelf life of emulsified products.

Case Study: Dairy Products

A study demonstrated that the incorporation of this compound in yogurt formulations significantly improved texture and stability compared to traditional emulsifiers. The results showed a reduction in separation and a smoother mouthfeel, indicating its effectiveness as an emulsifying agent.

Nutritional Enhancements

This compound also serves as a carrier for bioactive compounds in functional foods. It can encapsulate flavors, vitamins, and other nutrients, enhancing their bioavailability.

Data Table: Nutritional Enhancements

ApplicationBenefitReference
Flavor encapsulationImproved flavor retention in beverages
Vitamin deliveryEnhanced bioavailability of vitamins A & D

Drug Delivery Systems

In the pharmaceutical industry, this compound is utilized in drug formulation as a surfactant and stabilizer. Its properties facilitate the solubilization of poorly soluble drugs, enhancing their therapeutic efficacy.

Case Study: Anticancer Drug Formulation

Research indicated that incorporating this compound into an anticancer drug formulation improved solubility and bioavailability. The study revealed a 25% increase in absorption rates compared to formulations without the compound.

Antimicrobial Properties

The compound exhibits antimicrobial properties that can be leveraged in pharmaceutical applications to enhance the preservation of formulations by inhibiting microbial growth.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli0.5 mg/mL
S. aureus0.3 mg/mL

Skin Conditioning Agent

In cosmetic formulations, this compound acts as a skin conditioning agent due to its emollient properties. It helps improve skin hydration and texture.

Case Study: Moisturizers

A comparative study on moisturizers containing this compound showed significant improvement in skin hydration levels after four weeks of use compared to control products without it.

Stability Enhancer

The compound enhances the stability of emulsions in cosmetic products, preventing phase separation and maintaining product integrity over time.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate involves its interaction with specific enzymes and receptors in biological systems. The molecular targets include glycosidases and transport proteins that facilitate its uptake and metabolism. The pathways involved are primarily related to carbohydrate metabolism and lipid biosynthesis.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula : C₃₀H₅₂O₁₂ (based on analogous sucrose esters; exact mass requires validation).
  • Physical state : Likely a viscous liquid or semi-solid, dependent on purity and esterification sites.
Table 1: Structural and Functional Comparison of Sucrose Esters
Compound Name (CAS) Substituent(s) Key Features Applications/Findings Reference
Target Compound (52683-61-1) (Z,Z)-9,12-octadecadienoate - Linoleic acid ester
- Unsaturated (two cis double bonds)
Potential surfactant or emulsifier; may exhibit oxidative instability .
Sucrose oleate (57-50-1) (Z)-9-octadecenoate (oleate) - Monounsaturated fatty acid
- Higher stability vs. linoleate
Widely used in food/pharma as non-ionic surfactant; less prone to oxidation .
Sucrose diacetate hexaisobutyrate (126-13-6) Acetate + isobutyrate groups - Highly acetylated
- Non-crystalline, thermoplastic properties
Used as a plasticizer in coatings and adhesives .
Sucrose dodecanoate (N/A) Dodecanoate (laurate) - Saturated C12 chain
- Enhanced water solubility vs. longer-chain esters
Antimicrobial applications; shorter chain improves solubility .
Key Comparative Insights:

Fatty Acid Chain Impact: Saturation: The (Z,Z)-9,12-octadecadienoate (linoleate) in the target compound introduces two double bonds, increasing susceptibility to oxidation compared to saturated or monounsaturated analogs like sucrose oleate . Chain Length: Longer chains (e.g., C18 in linoleate) enhance lipophilicity, reducing water solubility but improving surfactant properties in non-polar media .

Synthetic Complexity :

  • The target compound’s esterification at specific hydroxyl groups on sucrose requires regioselective synthesis, contrasting with simpler acetylated derivatives (e.g., diacetate hexaisobutyrate) .

Biological and Industrial Relevance: Linoleate vs. Oleate: Linoleic acid (essential fatty acid) may confer nutraceutical value, whereas oleate is preferred for stability in formulations . Acetylated Derivatives: Diacetate hexaisobutyrate’s thermoplasticity highlights how substituent bulkiness alters material properties .

Table 2: Retention Behavior of Glycosides (HPLC Analysis)
Compound Type Substituent Configuration Relative Retention (Rf) Notes Reference
α-D-Glucopyranosyl phenolic acid Single α-linked glucose Shorter Rf Higher polarity due to α-configuration .
β-D-Glucopyranosyl phenolic acid Single β-linked glucose Longer Rf Reduced polarity vs. α-anomer .
Target Compound Sucrose + linoleate Intermediate Rf Balances polar (sugar) and non-polar (lipid) .

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate, commonly referred to as a sucrose fatty acid ester, is a compound with notable biological activities. This article explores its pharmacological properties, safety profile, and potential applications in various fields, drawing from diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 37318-31-3
  • Molecular Formula : C30H56O12
  • Molecular Weight : 608.76 g/mol

1. Anti-inflammatory Effects

Research indicates that alpha-D-glucopyranoside derivatives exhibit anti-inflammatory properties. For instance, certain sucrose esters have been studied for their ability to modulate inflammatory responses in cellular models. In one study, fractions containing hexadecanoic and octadecanoic acid methyl esters demonstrated significant anti-inflammatory activity without cytotoxic effects on RAW 264.7 cells .

2. Toxicological Profile

According to safety data sheets, alpha-D-glucopyranoside, beta-D-fructofuranosyl has a high oral LD50 value of approximately 29,700 mg/kg in rats, indicating low acute toxicity . Moreover, it is classified as non-irritating and non-sensitizing to skin and eyes based on available data.

Toxicity ParameterValue
LD50 (Oral, Rat)29,700 mg/kg
Skin SensitizationNot classified
Eye IrritationNot classified
GenotoxicityNegative in vitro

3. Antioxidant Activity

The compound has shown potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Research on related compounds suggests that these glucopyranosides can enhance antioxidant defenses in biological systems .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various sucrose esters derived from fatty acids. The results showed that specific fractions exhibited significant inhibition of pro-inflammatory cytokines without inducing cytotoxicity in immune cells . This finding suggests a therapeutic potential for managing inflammation-related conditions.

Case Study 2: Safety Assessment

In a comprehensive safety assessment involving multiple routes of administration (oral and intravenous), alpha-D-glucopyranoside did not exhibit harmful effects at tested doses. The no-observed-adverse-effect level (NOAEL) was established at higher doses without significant side effects noted in animal models .

Applications

  • Food Industry : Due to its emulsifying properties, this compound is used in food products as a stabilizer.
  • Pharmaceuticals : Its anti-inflammatory and antioxidant properties make it a candidate for formulations targeting inflammatory diseases.
  • Cosmetics : The compound's safety profile supports its use in cosmetic formulations aimed at enhancing skin health.

Q & A

Q. Critical factors :

  • Temperature : Higher temperatures (>100°C) favor esterification but may degrade sucrose.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but compete for hydroxyl groups, reducing esterification efficiency .
  • Catalyst type : Enzymatic methods reduce side reactions (e.g., acyl migration) compared to chemical catalysts .

Basic: What analytical techniques are validated for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., primary vs. secondary hydroxyl esterification) via chemical shifts (e.g., δ 4.3–5.3 ppm for anomeric protons) .
    • 2D-HSQC resolves overlapping signals in complex mixtures .
  • High-Resolution Mass Spectrometry (HRMS) :
    • ESI-MS in negative mode detects [M-H]⁻ ions (e.g., m/z 777.2241 for a related sucrose-diferuloyl ester) .
  • Chromatography :
    • HPLC-ELSD (evaporative light scattering detection) quantifies mono-, di-, and tri-esters without UV chromophores .

Advanced: How does the (Z,Z)-9,12-octadecadienoyl chain influence micellar behavior compared to saturated fatty acid esters?

Answer:
The cis double bonds in the linoleoyl chain induce steric hindrance, reducing packing efficiency in micelles. Key findings:

  • Critical Micelle Concentration (CMC) : (Z,Z)-9,12-octadecadienoate esters exhibit 20–30% lower CMC than stearate esters due to increased hydrophobicity .
  • Aggregation number : Unsaturated chains form smaller micelles (aggregation number ~50) vs. saturated analogs (~70), as shown in dynamic light scattering (DLS) studies .
  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but forms stable emulsions in oil-water systems (e.g., 70% soybean oil) .

Advanced: How can computational modeling predict interactions with biological targets (e.g., SARS-CoV-2 proteins)?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding:

  • Spike protein (6VSB) : The linoleoyl chain may bind to hydrophobic pockets (e.g., residues Leu455/Phe456), with docking scores comparable to quercetin derivatives (−9.5 to −10.3 kcal/mol) .
  • Mpro protease (6LU7) : Polar hydroxyl groups on sucrose form hydrogen bonds with catalytic dyad His41/Cys145, but steric clashes reduce affinity (score: −8.3 kcal/mol) .

Validation : Compare computational results with SPR (surface plasmon resonance) binding assays for IC₅₀ correlations .

Advanced: How to resolve contradictions in reported solubility profiles across studies?

Answer:
Discrepancies arise from:

  • Polymorphism : Amorphous vs. crystalline forms (verified via XRD) differ in solubility by 3–5× .
  • Impurity profiles : Residual fatty acids (GC-MS analysis) increase apparent solubility.
    Standardization :
  • Use DSC (differential scanning calorimetry) to confirm crystallinity.
  • Pre-dry samples at 60°C under vacuum for 24 hours to remove adsorbed water .

Basic: What biomedical applications are explored for this compound?

Answer:

  • Drug delivery : Enhances bioavailability of hydrophobic drugs (e.g., paclitaxel) via micellar encapsulation (Particle size: 20–50 nm by DLS) .
  • Antiviral activity : Acts as a viral entry inhibitor by disrupting lipid membranes (e.g., HSV-1 EC₅₀: 12 µM) .

Advanced: What strategies improve regioselective esterification for mono-substituted derivatives?

Answer:

  • Enzyme engineering : Mutagenesis of Candida rugosa lipase improves selectivity for the C6-OH position (yield: 85% mono-ester) .
  • Protecting groups : Temporarily block C3/C4 hydroxyls using trityl chloride, followed by deprotection post-esterification .

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